molecular formula C21H21N7O B2540065 3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole CAS No. 1396748-54-1

3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole

Cat. No. B2540065
CAS RN: 1396748-54-1
M. Wt: 387.447
InChI Key: AAEWAAKIRGGVIW-UHFFFAOYSA-N
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Description

The compound “3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole” is a complex organic molecule. It contains a 1H-indazole group, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom and other non-carbon atoms . The molecule also contains a 1,2,4-triazole ring, which is another type of azole with three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, 1,2,4-triazole derivatives have been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole group, a piperazine ring, and a 1,2,4-triazole ring. The exact structure would need to be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, the IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to the one , to explore their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested their antimicrobial activities against various microorganisms, finding that some compounds exhibited good or moderate activities [Bektaş et al., 2007].

Docking Studies and Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives, closely related to the compound of interest, have been highlighted for their significant role in medicinal chemistry. Balaraju et al. (2019) synthesized a novel compound in this class and presented docking studies to show its potential interactions with biological targets, underscoring the importance of such compounds in drug design [Balaraju et al., 2019].

Antibacterial Activity of Triazole Derivatives

The antibacterial activity of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones, another group of triazole derivatives, was assessed by Phillips et al. (2009). These compounds demonstrated strong to moderate antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of triazole derivatives as antibacterial agents [Phillips et al., 2009].

Reactivity and Adsorption Behavior

A study by Al-Ghulikah et al. (2021) focused on the reactivity properties and adsorption behavior of a triazole derivative using DFT and MD simulation studies. This research provides insights into the interactions of triazole derivatives with other molecules and their stability under various conditions, which is crucial for pharmaceutical applications [Al-Ghulikah et al., 2021].

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. The development of more selective and potent derivatives could also be a focus .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 .

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of cell proliferation . The interaction of the compound with its targets could lead to changes in cellular processes, ultimately resulting in the inhibition of cell growth.

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways involved in cell proliferation and survival . The downstream effects of these changes could include altered cell cycle progression, apoptosis, or other forms of cell death.

Result of Action

The result of the compound’s action is likely to be a decrease in cell proliferation, as suggested by the observed inhibitory activities against cancer cell lines . This could result in a reduction in tumor growth in the context of cancer treatment.

properties

IUPAC Name

1H-indazol-3-yl-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c29-21(20-17-8-4-5-9-18(17)23-25-20)27-12-10-26(11-13-27)14-19-24-22-15-28(19)16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEWAAKIRGGVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole

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